molecular formula C13H22O B1212840 3-(1-Adamantyl)propan-1-ol CAS No. 31685-38-8

3-(1-Adamantyl)propan-1-ol

Cat. No. B1212840
Key on ui cas rn: 31685-38-8
M. Wt: 194.31 g/mol
InChI Key: ASRLPYUFROGXNU-UHFFFAOYSA-N
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Patent
US08178679B2

Procedure details

A solution of Intermediate 47 (3.89 g, 17.49 mmol) in anhydrous tetrahydrofuran (5 mL) was slowly added under argon at 0° C. to a solution of lithium aluminium hydride (0.74 g, 19.5 mmol) in tetrahydrofuran (22 mL). The resulting mixture was stirred at room temperature for 5 hours. Then water (20 mL), sodium hydroxide 4N (20 mL) and finally water again (40 mL) were added into the solution at 0° C. The mixture was stirred for some minutes and the resulting salts were filtered through a pad of Celite®. The solvent was removed under reduced pressure and the title compound was obtained as a colourless solid (3.3 g, 97%) and used in the next step without further purification.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11][CH2:12][C:13](OC)=[O:14])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[C:1]12([CH2:11][CH2:12][CH2:13][OH:14])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CCC(=O)OC
Name
Quantity
0.74 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for some minutes
FILTRATION
Type
FILTRATION
Details
the resulting salts were filtered through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CCCO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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